Cas no 78113-36-7 (L-Lysine,N-(N-acetylmuramoyl)-L-alanyl-D-a-glutaminyl-N6-(1-oxooctadecyl)-)

78113-36-7 structure
Nom du produit:L-Lysine,N-(N-acetylmuramoyl)-L-alanyl-D-a-glutaminyl-N6-(1-oxooctadecyl)-
Numéro CAS:78113-36-7
Le MF:C43H78N6O13
Mégawatts:887.111833095551
MDL:MFCD00871261
CID:565034
PubChem ID:6917906
L-Lysine,N-(N-acetylmuramoyl)-L-alanyl-D-a-glutaminyl-N6-(1-oxooctadecyl)- Propriétés chimiques et physiques
Nom et identifiant
-
- L-Lysine,N-(N-acetylmuramoyl)-L-alanyl-D-a-glutaminyl-N6-(1-oxooctadecyl)-
- Ac-muramyl-Ala-D-Glu(Lys(stearoyl)-OH)-NH?
- Ac-muramyl-Ala-D-Glu(Lys(stearoyl)-OH)-NH₂
- Ac-muramyl-Ala-D-Isogln-Lys(stearoyl)-OH, Muroctasin, Romurtide, MDP-Lys(L 18)
- ROMURTIDE
- Ac-muramyl-A
- dj-7041
- MDP-LYS(L 18)
- MUROCTASIN
- Muroctasine
- Muroetasin
- N-Acetylmuramyl-Ala-D-isoglutaminyl-Nε-stearoyl-Lys
- nopia
- N-Acetylmuramyl-alanyl-D-isoglutaminyl-N'-stearoyl-lysine
- SCHEMBL58789
- 78113-36-7
- N-Acetylmuramyl-Ala-D-isoglutaminyl-Nepsilon-stearoyl-Lys
- MFCD00871261
- CHEMBL1908331
- (2S)-2-((4R)-4-((2S)-2-((2R)-2-((3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yloxy)propanamido)propanamido)-5-amino-5-oxopentanamido)-6-stearamidohexanoic acid
- MDP-lys(L18)
- NCGC00521952-01
- CHEBI:32106
- (2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-(octadecanoylamino)hexanoic acid
-
- MDL: MFCD00871261
- Piscine à noyau: InChI=1S/C43H78N6O13/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-34(52)45-26-21-20-22-32(42(58)59)48-35(53)25-24-31(39(44)55)49-40(56)28(2)46-41(57)29(3)61-38-36(47-30(4)51)43(60)62-33(27-50)37(38)54/h28-29,31-33,36-38,43,50,54,60H,5-27H2,1-4H3,(H2,44,55)(H,45,52)(H,46,57)(H,47,51)(H,48,53)(H,49,56)(H,58,59)/t28-,29+,31+,32-,33+,36+,37+,38+,43?/m0/s1
- La clé Inchi: FKHUGQZRBPETJR-FZKCHLSLSA-N
- Sourire: CCCCCCCCCCCCCCCCCC(NCCCC[C@H](NC(CC[C@@H](NC([C@@H](NC([C@H](O[C@@H]1[C@@H](NC(C)=O)C(O[C@@H]([C@H]1O)CO)O)C)=O)C)=O)C(N)=O)=O)C(O)=O)=O
Propriétés calculées
- Qualité précise: 886.56300
- Masse isotopique unique: 886.56268656g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 10
- Nombre de récepteurs de liaison hydrogène: 19
- Comptage des atomes lourds: 62
- Nombre de liaisons rotatives: 40
- Complexité: 1360
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 8
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 305Ų
- Le xlogp3: 4.4
Propriétés expérimentales
- Point de fusion: 176-178°
- Le PSA: 305.04000
- Le LogP: 4.36240
- Le PKA: 5.70(at 25℃)
- Rotation spécifique: D20 +24.9° (c = 1 in methanol)
L-Lysine,N-(N-acetylmuramoyl)-L-alanyl-D-a-glutaminyl-N6-(1-oxooctadecyl)- Informations de sécurité
- Wgk Allemagne:3
- RTECS:OL5545000
- Toxicité:LD50 in male, female mice, male, female rats, dogs (mg/kg): 436, 625, 761, 801, >200 s.c. (Ono)
L-Lysine,N-(N-acetylmuramoyl)-L-alanyl-D-a-glutaminyl-N6-(1-oxooctadecyl)- PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
abcr | AB477924-1 mg |
Ac-muramyl-Ala-D-Glu(Lys(stearoyl)-OH)-NH2; . |
78113-36-7 | 1mg |
€401.00 | 2023-06-15 | ||
abcr | AB477924-5 mg |
Ac-muramyl-Ala-D-Glu(Lys(stearoyl)-OH)-NH2; . |
78113-36-7 | 5mg |
€1454.00 | 2023-06-15 | ||
TargetMol Chemicals | TP2405-100 mg |
Romurtide |
78113-36-7 | 98% | 100mg |
待询 | 2023-05-31 | |
TargetMol Chemicals | TP2405-500 mg |
Romurtide |
78113-36-7 | 98% | 500mg |
待询 | 2023-05-31 | |
abcr | AB477924-1mg |
Ac-muramyl-Ala-D-Glu(Lys(stearoyl)-OH)-NH2; . |
78113-36-7 | 1mg |
€425.70 | 2025-02-14 | ||
abcr | AB477924-5mg |
Ac-muramyl-Ala-D-Glu(Lys(stearoyl)-OH)-NH2; . |
78113-36-7 | 5mg |
€1552.30 | 2025-02-14 |
L-Lysine,N-(N-acetylmuramoyl)-L-alanyl-D-a-glutaminyl-N6-(1-oxooctadecyl)- Littérature connexe
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
4. Book reviews
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
78113-36-7 (L-Lysine,N-(N-acetylmuramoyl)-L-alanyl-D-a-glutaminyl-N6-(1-oxooctadecyl)-) Produits connexes
- 1246213-40-0(6-Amino-5-(1,1-dimethylethyl)-3,3-dimethyl-2(3H)-benzofuranone)
- 2137590-89-5(Ethyl 2-(1-fluorocyclododecyl)-2-hydroxyacetate)
- 592477-52-6(N-(3,5-dimethylphenyl)-N'-(3-methoxyphenyl)methylethanediamide)
- 2197553-19-6(2-[(1-{[5-(Propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine)
- 1427024-19-8(Ethyl 5-amino-4-chloro-1-sec-butyl-pyrazole-3-carboxylate)
- 116458-74-3(3-(3,5-dimethyl-1H-pyrrol-2-yl)propanoic acid)
- 2091610-08-9(methyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate)
- 2171905-71-6(1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-4-methylpiperidine-4-carboxylic acid)
- 1402615-44-4(4-Nitro-3-trifluoromethylphenylboronic acid, pinacol ester)
- 3938-95-2(Ethyl pivalate)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:78113-36-7)L-Lysine,N-(N-acetylmuramoyl)-L-alanyl-D-a-glutaminyl-N6-(1-oxooctadecyl)-

Pureté:99%/99%
Quantité:1mg/5mg
Prix ($):238.0/862.0